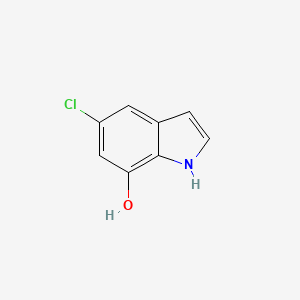

5-Chloro-1h-indol-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

5-chloro-1H-indol-7-ol |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H |

InChI Key |

IDLSRDZAJPYVAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Chloro-1H-indol-7-ol Core Structure

The construction of the this compound framework requires careful consideration of the order and method of introducing the chloro and hydroxyl groups, as well as the formation of the indole (B1671886) ring itself.

Classic indole syntheses such as the Fischer, Bischler, and Madelung methods provide foundational routes to the indole core. lookchem.com However, achieving the specific 5-chloro-7-hydroxy substitution pattern often necessitates the use of pre-functionalized starting materials or specialized cyclization strategies. One approach involves starting with a suitably substituted aniline (B41778) derivative that already contains the chloro and a protected hydroxyl group (or a precursor) at the desired positions relative to the amino group. For instance, a 2-amino-3-hydroxy-5-chlorophenol derivative could be a potential starting point for subsequent cyclization to form the indole ring.

Direct and regioselective halogenation and hydroxylation of the indole nucleus are challenging due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors electrophilic substitution at the C3 position. chim.it Therefore, achieving substitution at the C5 and C7 positions often requires the use of directing groups or multi-step synthetic sequences.

The introduction of a hydroxyl group at the C7 position is more complex. Direct C-H hydroxylation of indoles at the C7 position can be achieved using innovative strategies involving directing groups. nih.gov For instance, the use of a removable directing group on the indole nitrogen can facilitate metal-catalyzed C-H activation and subsequent hydroxylation at the C7 position. nih.gov An alternative strategy involves the synthesis of a 7-bromo or 7-iodoindole, followed by a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce the hydroxyl group.

Decarboxylative halogenation offers another route, where a carboxylic acid group at a specific position is replaced by a halogen. acs.org This method relies on the conversion of carboxylic acids into organic halides through the cleavage of a carbon-carbon bond. acs.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and offer versatile strategies for the construction of polysubstituted indoles. lookchem.com A facile approach for synthesizing 2,5,7-trisubstituted indoles has been reported starting from readily available 2-bromo-4-chloro-6-iodoanilines. lookchem.com This method involves a one-pot Sonogashira cross-coupling with terminal alkynes followed by a palladium-catalyzed cyclization to assemble the indole ring. lookchem.comnih.gov

Further functionalization at the C7 position can be achieved through Suzuki-Miyaura cross-coupling reactions. For example, the reaction of a 7-bromoindole (B1273607) derivative with an appropriate boronic acid in the presence of a palladium catalyst can introduce various substituents. lookchem.com Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-based functional groups at the C7 position. lookchem.com These palladium-catalyzed methods provide a powerful platform for accessing a wide range of 5-chloro-7-substituted indoles with high efficiency and functional group tolerance. lookchem.comresearchgate.net

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Sonogashira Coupling/Cyclization | 2-bromo-4-chloro-6-iodoaniline | Terminal alkyne, Pd catalyst | 2,5,7-trisubstituted indole | lookchem.com |

| Suzuki-Miyaura Coupling | 7-bromo-5-chloroindole derivative | Arylboronic acid, Pd catalyst (e.g., Pd2(dba)3/SPhos), base (e.g., Cs2CO3) | 7-aryl-5-chloroindole derivative | lookchem.com |

| Buchwald-Hartwig Amination | 7-bromo-5-chloroindole derivative | Amine, Pd catalyst, ligand, base | 7-amino-5-chloroindole derivative | lookchem.com |

Advanced Derivatization Chemistry of this compound

Once the this compound core is synthesized, further modifications can be made at various positions to explore the structure-activity relationships of its derivatives.

The indole nitrogen (N-1) is a common site for functionalization. The presence of the N-H proton allows for deprotonation with a suitable base, followed by reaction with an electrophile to introduce a wide range of substituents. Alkylation, arylation, and acylation are common transformations at this position. The choice of the N-1 substituent can significantly impact the electronic properties and steric environment of the indole ring, thereby influencing its reactivity in subsequent reactions and its biological activity. For instance, the installation of a directing group at the N-1 position can facilitate regioselective C-H functionalization at other positions of the indole ring. nih.gov

The carbon atoms of the indole ring offer multiple sites for derivatization, although their reactivity varies.

C-2 and C-3 Positions: The C-3 position is the most nucleophilic and is readily susceptible to electrophilic attack. chim.it When the C-3 position is blocked, functionalization can occur at the C-2 position. chim.it Palladium-catalyzed C-H functionalization strategies have been developed for the direct arylation of free (NH) indoles at the C-2 position. acs.org (1H-Indol-3-yl)methanols are versatile intermediates for C-C bond formation at the C-3 position. beilstein-journals.org

C-4 and C-6 Positions: Functionalization at the C-4, C-5, C-6, and C-7 positions, located on the benzene (B151609) portion of the indole ring, is generally more challenging. chim.itnih.gov Directing group strategies are often employed to achieve regioselective C-H activation at these positions. nih.govacs.org For example, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov Ruthenium-catalyzed C-H functionalization has also been shown to be effective for introducing substituents at the C-4 position. acs.org

The development of site-selective C-H functionalization methods for the benzene core of indoles is an active area of research, providing powerful tools for the synthesis of diverse and complex indole derivatives. nih.gov

| Position | Reaction Type | Key Features | References |

| N-1 | Alkylation, Arylation, Acylation | Modifies electronic and steric properties; can introduce directing groups. | nih.gov |

| C-2 | C-H Arylation | Often occurs when C-3 is blocked; can be achieved with Pd catalysis. | acs.org |

| C-3 | Electrophilic Substitution | Most reactive carbon for electrophiles. | chim.it |

| C-4 | C-H Functionalization | Challenging; often requires directing groups (e.g., aldehyde) and Ru or Pd catalysis. | acs.orgacs.org |

| C-6 | C-H Arylation | Can be achieved with directing groups and Cu catalysis. | nih.gov |

Transformations and Analog Development of the 7-Hydroxyl Group

The 7-hydroxyl group of the this compound scaffold is a key site for chemical modification, enabling the development of a diverse range of analogs. The reactivity of this hydroxyl group allows for various transformations, leading to compounds with potentially altered biological activities and physicochemical properties.

One common transformation is O-alkylation , where the hydroxyl group is converted into an ether. For instance, reaction with appropriate alkyl halides or other alkylating agents under basic conditions can yield 7-alkoxy-5-chloroindoles. A notable example from process development studies is the synthesis of (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]acetic acid, a segment of the β3-adrenergic receptor agonist AJ-9677, which originates from 7-benzyloxy-1H-indole. researchgate.net The benzhydryl protecting group has also been shown to be effective, allowing for good yields and being readily removable for subsequent modifications of the 7-hydroxy function. researchgate.net

Esterification is another key transformation. The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions can be catalyzed by acids or coupling agents.

Furthermore, the 7-hydroxyl group can participate in the formation of other functional groups. For example, it can be converted to a sulfonate ester, which can then act as a leaving group in nucleophilic substitution reactions, further expanding the range of accessible analogs.

The development of indolequinones from 7-hydroxyindoles represents another significant transformation. A three-step process involving an initial iridium-catalyzed C-H borylation to form a 7-borylindole, followed by oxidation-hydrolysis to yield the 7-hydroxyindole (B18039), and subsequent oxidation, provides a route to these quinone derivatives. researchgate.net

The following table summarizes some transformations of the 7-hydroxyl group in indole derivatives, providing a glimpse into the synthetic versatility of this functional group.

| Transformation Type | Reagents/Conditions | Product Type | Significance | Reference |

| O-Alkylation | Alkyl halides, Base | 7-Alkoxyindoles | Modification of lipophilicity and potential biological activity. | researchgate.net |

| Protection | Benzhydryl chloride, Base | 7-O-Benzhydrylindoles | Protection for further synthetic steps. | researchgate.net |

| Oxidation to Quinone | Iridium catalysis, Oxidation | Indolequinones | Access to a different class of bioactive compounds. | researchgate.net |

| C7-Acetoxylation | Acetic anhydride, Pyrimidine | 7-Acetoxyindoles | Introduction of an ester functionality. | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and for designing synthetic routes to novel derivatives. The interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro substituent significantly influences the electronic properties of the indole ring system.

Investigation of Electrophilic Substitution Pathways

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution, with the C-3 position being the most common site of attack. bhu.ac.in The presence of substituents on the benzene ring, such as the chloro and hydroxyl groups in this compound, modulates this reactivity.

Studies on substituted indoles have shown that electron-donating groups on the aryl ring generally lead to higher yields in reactions like the formation of 3-substituted indoles, while deactivating halogens can result in lower yields. rsc.org For electrophilic substitution on the benzene ring of this compound, the directing effects of both the hydroxyl and chloro groups must be considered. The hydroxyl group would strongly activate the C-6 and C-4 positions, while the chloro group would direct incoming electrophiles to the C-4 and C-6 positions, albeit with deactivation. The precise outcome of an electrophilic attack on the benzene ring would depend on the specific electrophile and reaction conditions.

Studies on Oxidation and Condensation Reaction Mechanisms

The 7-hydroxyindole moiety is susceptible to oxidation. The oxidation of 4-, 6-, and 7-hydroxyindoles has been studied, and intermediates produced during one-electron oxidation by radicals like the azide (B81097) radical have been characterized. icm.edu.placs.org The presence of the hydroxyl group makes the molecule more prone to oxidation compared to unsubstituted indoles. For instance, 7-hydroxyindole can be oxidized to form a red/brown pigment in the presence of oxygen. asm.org The oxidation can proceed through various mechanisms, potentially involving radical intermediates or the formation of quinone-like structures. acs.org

Condensation reactions are also relevant to the chemistry of this compound. The indole nitrogen can participate in condensation reactions. For example, 5-chloro-1-methyl-1H-indole-2-carbaldehyde, a related compound, can undergo condensation with amines to form imines. smolecule.com While the 7-hydroxyl group is not directly involved as a nucleophile in typical condensations at the C-3 position, its electronic influence can affect the reactivity of the indole ring in such reactions.

Analysis of Dissociative and Nucleophilic Attack Mechanisms

The hydroxyl group of this compound can dissociate to form a phenoxide-like anion under basic conditions. This dissociation increases the electron-donating ability of the substituent at C-7, further activating the ring towards electrophilic attack. The pKa of the 7-hydroxyl group is a key parameter in understanding its behavior in acid-base chemistry and its nucleophilicity in its deprotonated form.

While the indole ring itself is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, the chloro substituent at the C-5 position can potentially undergo nucleophilic aromatic substitution (SNA_r). However, such reactions typically require harsh conditions or activation of the ring system. One method to facilitate nucleophilic displacement of a chloro substituent on an indole ring involves the formation of a cyclopentadienylruthenium complex, which activates the ring towards smooth nucleophilic aromatic substitution with various nucleophiles. rsc.orgresearchgate.net Studies have shown that nucleophilic substitution at the 4th and 5th positions of the indole ring with groups like -Cl and -Br can be important for biological activity. nih.gov

Kinetic studies on the reaction of superelectrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan with substituted indoles indicate that these reactions proceed through an SEAr-SNAr mechanism, where the initial nucleophilic addition of the indole is the rate-limiting step. researchgate.net This highlights the ability of the indole ring to act as a carbon nucleophile. researchgate.net

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through-bond and through-space correlations provide a complete picture of atomic connectivity and spatial proximity.

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic effects of neighboring atoms and functional groups.

For 5-Chloro-1h-indol-7-ol, the structure dictates the presence of six unique carbon environments attached to protons and four quaternary carbons. The ¹H NMR spectrum is expected to show distinct signals for the N-H and O-H protons, alongside four signals corresponding to the protons on the indole (B1671886) core. The electron-withdrawing nature of the chlorine atom at C5 and the electron-donating hydroxyl group at C7 significantly influence the chemical shifts of the nearby protons and carbons. cdnsciencepub.com

While complete, published spectral data for this compound is limited, expected chemical shifts can be predicted based on the analysis of substituted indoles. nih.govipb.ptrsc.org The protons on the pyrrole (B145914) ring (H2, H3) typically appear in a distinct region from those on the benzene (B151609) portion (H4, H6). The N-H and O-H protons are often broad and their shifts can be solvent-dependent. libretexts.org Similarly, ¹³C NMR will show eight distinct signals for the aromatic carbons, with the carbons directly bonded to the electronegative chlorine (C5) and oxygen (C7) atoms being significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | 8.1 - 11.0 (broad) | - |

| C2 | 6.9 - 7.2 | 120 - 125 |

| C3 | 6.4 - 6.6 | 100 - 105 |

| C3a | - | 127 - 130 |

| C4 | 7.0 - 7.3 | 118 - 122 |

| C5 | - | 125 - 129 |

| C6 | 6.7 - 6.9 | 110 - 115 |

| C7 | - | 145 - 150 |

| C7-OH | 9.0 - 10.0 (broad) | - |

| C7a | - | 130 - 135 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be expected to show correlations between H2 and H3, and between H3 and the N-H proton. A weaker, four-bond coupling might be observed between H4 and H6 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each carbon atom with its directly attached proton(s). This technique allows for the definitive assignment of protonated carbons, for instance, linking the ¹H signal at ~7.0 ppm to the ¹³C signal at ~122 ppm and assigning both to the C2/H2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations would include the H2 proton to carbons C3 and C3a, the H4 proton to C5, C6, and C7a, and the H6 proton to C5, C4, and C7. These correlations are instrumental in piecing together the fused ring system. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment identifies protons that are physically close to each other, regardless of whether they are connected through bonds. A key application for this molecule would be to observe a NOESY correlation between the C7-OH proton and the H6 proton, providing definitive evidence for their spatial proximity on the ring. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds. mdpi.com The key functional groups in this compound would produce characteristic peaks in the IR spectrum. The O-H (hydroxyl) and N-H (indole) stretching vibrations are expected to appear as broad bands in the high-frequency region. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be present in their respective characteristic regions.

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic C=C bonds of the indole core. While IR spectra can be complicated by broad O-H and N-H signals, the Raman spectrum often provides a clearer view of the fingerprint region (below 1600 cm⁻¹), where skeletal vibrations of the ring system occur.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |

| O-H (hydroxyl) | Stretch, broad | 3200 - 3600 | Weak / Not prominent |

| N-H (indole) | Stretch | 3350 - 3450 | Weak / Not prominent |

| C-H (aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 (often strong) |

| C-O (hydroxyl) | Stretch | 1200 - 1260 | Moderate |

| C-Cl | Stretch | 700 - 850 | Moderate to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly within conjugated π-systems. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the UV region. These absorptions correspond to π→π* electronic transitions. acs.org

For the parent indole molecule, typical absorption maxima (λ_max) are observed around 220 nm and in the 260-280 nm region. The substitution pattern on this compound is expected to modulate these transitions. The hydroxyl group (-OH) and the chloro group (-Cl) are both auxochromes, meaning they can alter the absorption wavelength and intensity of the chromophore. The electron-donating hydroxyl group typically causes a bathochromic (red) shift to longer wavelengths, while the effect of the halogen can be more complex. The resulting UV-Vis spectrum is a unique electronic fingerprint of the substituted indole core. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a cornerstone technique for the analysis of indole derivatives. The ionization method, most commonly Electrospray Ionization (ESI), generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice of ionization mode can influence the resulting mass spectra and fragmentation patterns. For instance, studies on fused nitrogen-containing ring systems, including pyridazino-indoles, have utilized positive mode ESI to investigate their fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing between isomers and compounds with the same nominal mass.

For this compound, the molecular formula is C₈H₆ClNO. The presence of a chlorine atom results in a characteristic isotopic pattern, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, with an approximate intensity ratio of 3:1. HRMS can resolve these isotopic peaks and confirm their exact masses. Techniques like ESI-Time of Flight (ESI-TOF) are commonly used for this purpose. jst.go.jp The calculated exact masses for the primary isotopic ions of this compound are fundamental for its unambiguous identification in complex samples. chemsrc.com

Table 1: Calculated Exact Masses for this compound Isotopologues

| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₈H₇³⁵ClNO⁺ | ³⁵Cl | 168.0211 |

| [M+H]⁺ | C₈H₇³⁷ClNO⁺ | ³⁷Cl | 170.0182 |

| [M-H]⁻ | C₈H₅³⁵ClNO⁻ | ³⁵Cl | 166.0065 |

| [M-H]⁻ | C₈H₅³⁷ClNO⁻ | ³⁷Cl | 168.0036 |

Tandem mass spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity and arrangement of its functional groups and core structure.

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of substituted indoles and related heterocyclic systems. nih.govthieme-connect.de Upon collision-induced dissociation (CID), the protonated molecule would likely undergo several characteristic fragmentation reactions. These include the loss of small neutral molecules such as carbon monoxide (CO) from the hydroxylated ring, hydrogen chloride (HCl), and hydrogen cyanide (HCN) from the pyrrole ring, a common fragmentation for indole alkaloids. thieme-connect.de Cross-ring cleavages, particularly on the heterocyclic portion of the molecule, are also common in such ring systems. nih.gov

Table 2: Proposed MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 168.02)

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Fragment Formula |

| 168.02 | CO | 140.02 | C₇H₇ClN⁺ |

| 168.02 | HCl | 132.06 | C₈H₆NO⁺ |

| 168.02 | HCN | 141.00 | C₇H₅ClO⁺ |

| 140.02 | HCN | 113.00 | C₆H₄Cl⁺ |

| 132.06 | CO | 104.06 | C₇H₆N⁺ |

The structural analysis and quantification of this compound can be significantly enhanced by employing more sophisticated mass spectrometry platforms.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This technique offers ultra-high resolving power and mass accuracy, which is unparalleled by other MS methods. mdpi.com For this compound, FT-ICR-MS would provide an unambiguous determination of its elemental formula by measuring its m/z value with sub-ppm accuracy. This is particularly valuable when analyzing the compound in complex biological or environmental matrices where numerous other compounds may be present. The high resolution can also fully resolve the isotopic fine structure of the chlorine-containing ions, further confirming the compound's identity.

Triple Quadrupole Tandem Mass Spectrometry (QqQ ESI-MS/MS): A triple quadrupole mass spectrometer is the gold standard for targeted quantification due to its high sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this setup, the first quadrupole (Q1) is set to select the precursor ion of this compound (e.g., m/z 168.02). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion (e.g., m/z 140.02 from the loss of CO). This specific precursor-to-product ion transition is highly selective for the target analyte, minimizing interferences and allowing for precise quantification even at very low concentrations. This approach is routinely used for analyzing trace compounds in complex samples.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications

DFT is a cornerstone of computational chemistry, used to investigate the electronic properties of molecules. For a compound like 5-Chloro-1h-indol-7-ol, DFT applications would be expected to include:

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis is employed to understand the delocalization of electron density within a molecule. This method provides a detailed picture of hyperconjugative interactions and charge transfer between filled donor orbitals and empty acceptor orbitals, which are fundamental to molecular stability.

Theoretical Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Simulated NMR, IR, and UV-Vis Spectra:Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These simulated spectra serve as a benchmark for experimental findings.

Currently, there are no available research articles or database entries that provide this specific computational data for this compound. The scientific community has yet to apply these detailed theoretical methods to this compound, leaving its electronic and structural properties computationally uncharacterized. Consequently, data tables for optimized geometry, HOMO-LUMO energies, NBO interactions, and predicted spectroscopic values for this compound are not available in the existing literature.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating the effects of different solvents on molecular behavior. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in various solvent environments.

For indole (B1671886) derivatives, the polarity of the solvent can alter the electronic distribution within the molecule, thereby affecting properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). A study on the indole derivative 5-chloro-3-phenyl-1H-indole-2-carbohydrazide (CPIC) demonstrated that both the absorption and fluorescence spectra are sensitive to the solvent environment. christuniversity.in This solvatochromic effect is indicative of a change in the dipole moment of the molecule upon electronic excitation. It was observed that the excited-state dipole moments were higher than the ground-state dipole moments, suggesting a more polar nature in the excited state. christuniversity.in

The reactivity of this compound is also expected to be solvent-dependent. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Theoretical investigations on n-cyanoindole derivatives have shown that the solvent can modulate this energy gap. nih.gov For instance, in aqueous solutions, the energy levels of the excited states can be altered, influencing the fluorescence properties and potential reaction pathways. nih.gov The study of oxindole (B195798) derivatives in various solvents using DFT has also shown that electrostatic interactions with the solvent play a crucial role in the solvation process, with more polar solvents leading to stronger interactions. orientjchem.org

The following table illustrates the typical changes in the dipole moment of an indole derivative in different solvents, showcasing the influence of solvent polarity.

| Solvent | Dielectric Constant | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) |

| Cyclohexane (B81311) | 2.02 | 3.5 | 5.8 |

| Dichloromethane | 8.93 | 4.2 | 7.1 |

| Acetonitrile (B52724) | 37.5 | 4.8 | 8.5 |

| Water | 80.1 | 5.1 | 9.2 |

| Note: The data presented in this table is hypothetical and serves to illustrate the expected trend for an indole derivative like this compound based on findings for related compounds. |

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules, particularly those with donor-acceptor functionalities and extended π-conjugated systems, often exhibit notable NLO properties. The indole scaffold, with its electron-rich pyrrole (B145914) ring, can act as an effective electron donor. The substituents on the indole ring, such as the chloro and hydroxyl groups in this compound, can further modulate these properties.

Computational DFT calculations are a primary tool for predicting the NLO response of molecules. The key parameters of interest are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response.

The following table provides a representative example of calculated NLO properties for an indole derivative, which can be considered analogous to what might be expected for this compound. For comparison, the values for urea, a standard reference material for NLO properties, are often included.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

| Urea (reference) | 1.37 | 3.83 x 10⁻²⁴ esu | 0.37 x 10⁻³⁰ esu |

| Indole-7-carboxyaldehyde | 5.23 | 14.5 x 10⁻²⁴ esu | 8.9 x 10⁻³⁰ esu |

| Note: The data for Indole-7-carboxyaldehyde is sourced from a computational study and is presented here to provide a comparative context for the potential NLO properties of substituted indoles. arxiv.org |

These computational assessments are crucial for the rational design of new organic materials with enhanced NLO properties. By systematically modifying the structure of this compound and calculating the resulting changes in its hyperpolarizability, it is possible to identify derivatives with optimized NLO responses for various technological applications.

Molecular Interactions and Biological Target Engagement

Computational Molecular Docking Studies

There is no specific information available in peer-reviewed scientific literature regarding computational molecular docking studies performed on 5-Chloro-1h-indol-7-ol. While docking studies have been conducted on various other 5-chloro-indole derivatives to predict their interaction with protein targets, this particular compound has not been the subject of such published research.

Prediction of Ligand-Protein Binding Modes and Affinities

Information regarding the predicted binding modes and affinities for this compound is not available in published research.

Identification of Potential Protein Targets

There are no published studies that have utilized computational methods to identify potential protein targets for this compound.

Analysis of Key Interaction Residues (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)

An analysis of key interaction residues for this compound with any specific protein target is not available, as no relevant molecular docking studies have been published.

In Vitro Receptor Binding Affinity and Kinetics

There is a lack of published in vitro studies measuring the receptor binding affinity and kinetics specifically for this compound. While the broader class of indole (B1671886) derivatives has been studied for affinity towards various receptors, data for this compound is absent.

Determination of Inhibition Constants (Ki) and Dissociation Constants (KD)

No published data exists detailing the inhibition constants (Ki) or dissociation constants (KD) for this compound against any biological target.

Characterization of Allosteric Modulation Mechanisms

Currently, there are no scientific studies that characterize or suggest any allosteric modulation mechanisms for this compound. Research on allosteric modulation has been performed on other, more complex 5-chloro-indole-containing molecules, but not on this compound itself.

Specificity Profiling Against Relevant Receptor Families (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)

There is no available data from receptor binding assays or functional studies to define the specificity profile of this compound against serotonin (5-HT) or cannabinoid (CB) receptor families.

Although various substituted chloro-indoles and indole-2-carboxamides have been investigated as modulators for both serotonin and cannabinoid receptors, specific research detailing the affinity (Kᵢ), potency (EC₅₀/IC₅₀), or efficacy of this compound at these or any other receptor families has not been published. nih.govnih.govresearchgate.netnih.gov For instance, studies on related compounds like 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine have shown affinity for serotonin receptors 5-HT1A and 5-HT7, and other molecules such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) are known allosteric modulators of the CB1 cannabinoid receptor. nih.govnih.govresearchgate.net However, these findings cannot be extrapolated to this compound.

Enzymatic Interaction and Inhibition Profiling

Comprehensive profiling of the enzymatic interactions and inhibitory effects of this compound has not been reported in the scientific literature.

Evaluation of Enzyme Inhibition Potency (e.g., IC₅₀)

There are no published studies providing enzyme inhibition potency data, such as half-maximal inhibitory concentration (IC₅₀) values, for this compound against any enzyme. While derivatives of 5-chloro-indole-2-carboxylate have been evaluated as inhibitors of kinases like EGFR and BRAF, and other related indole structures have been studied for phosphodiesterase inhibition, no such data exists specifically for this compound. mdpi.comresearchgate.net Similarly, its potential inhibitory activity against enzymes like α-glucosidase and α-amylase has not been documented. researchgate.netsemanticscholar.org

Mechanistic Studies of Enzyme Inhibition (e.g., Phosphodiesterases, Kinases, α-glucosidase, α-amylase)

In the absence of primary inhibition data, no mechanistic studies (e.g., determination of competitive, non-competitive, or uncompetitive inhibition) have been conducted to characterize the mode of action of this compound on enzymes such as phosphodiesterases, kinases, α-glucosidase, or α-amylase.

Substrate Specificity and Modulatory Effects on Enzyme Activity

There is no information available regarding the substrate specificity of this compound in enzymatic reactions or its potential to act as a modulator of enzyme activity. Research has not yet explored whether this compound can serve as a substrate for any enzyme or allosterically modulate enzymatic functions.

Structure Activity Relationship Sar and Lead Compound Optimization

Systematic SAR Studies of 5-Chloro-1H-indol-7-ol Derivatives

Systematic investigations into the structure-activity relationships of this compound derivatives have provided crucial insights into how different structural features influence their biological effects.

The type and position of halogen substituents on the indole (B1671886) ring play a critical role in modulating the biological activity of these compounds. nih.gov Studies have shown that the presence of a chlorine atom at the C5 position, as seen in the parent compound, is often favorable for activity. nih.gov

Research on various halogenated indoles has revealed that both the nature of the halogen (e.g., fluorine, chlorine, bromine) and its placement on the aromatic ring can significantly impact efficacy and potency. nih.gov For instance, in some series of indole derivatives, moving a halogen from one position to another can result in a substantial change in biological response. mdpi.commdpi.com Specifically, substitutions at the C5 and C7 positions of the indole scaffold with halogens like fluorine, chlorine, or bromine have been noted to affect cytotoxicity. mdpi.com In the context of aryl hydrocarbon receptor (AhR) activation, halogenated indoles, including those with chloro and bromo substitutions, have demonstrated concentration-dependent activity. nih.gov

| Compound ID | Halogen Substituent | Position | Observed Biological Effect |

| A | Chlorine | C5 | Foundational for activity in many series. nih.gov |

| B | Fluorine | C7 | Exhibited anti-inflammatory properties in some models. nih.gov |

| C | Bromine | C6, C7 | Showed high efficacy and potency in AhR activation. nih.gov |

| D | Bromine | C5 | Can enhance anticancer properties. |

Beyond halogenation, the introduction of various substituents at different positions of the indole ring has been extensively explored to fine-tune pharmacological profiles. The C2, C3, and N1 positions are common sites for modification.

Substituents at the C2 and C3 positions can significantly influence activity. For example, the introduction of an indole group at the C-3 position of oleanolic acid was found to enhance its biological activity. nih.gov Conversely, in some classes of compounds, substitutions at the C7 position have been shown to greatly reduce anti-proliferative activity. nih.gov The nature of the substituent is also crucial; for instance, electron-withdrawing groups on the phenyl ring of an indole moiety have been found to be effective for certain activities. sci-hub.se

The N1 position of the indole ring is another key site for modification. The introduction of a propargylamine (B41283) moiety at this position has been shown to impart good MAO-B inhibitory activity. nih.gov

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C2 | Small alkyl groups | Can retain good binding activity in some cases. researchgate.net |

| C3 | Indole group | Enhanced biological activity in certain contexts. nih.gov |

| C5 | Methyl, Methoxy | Favorable for anticancer activity in some series. sci-hub.se |

| C7 | Various substituents | Often detrimental to anti-proliferative activity. nih.gov |

| N1 | Propargylamine | Confers MAO-B inhibitory properties. nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical determinant of biological activity. ontosight.ai In the case of indole derivatives, different stereoisomers (enantiomers or diastereomers) can exhibit significantly different potencies and efficacies.

For instance, in a series of spiroazepineindoles, the (1R,3S)-enantiomer was found to be 250-fold more potent than its (1S,3R)-counterpart. mdpi.com Similarly, for certain indole derivatives targeting the cannabinoid receptor 1 (CB1), the stereochemistry at chiral centers is crucial for biological activity. ontosight.ai However, in some cases, such as certain 3-substituted pyrazinoindolones, the stereochemistry at the C3 position was found to not have a significant impact on cytotoxicity. mdpi.com The synthesis of specific diastereomers, often with a cis configuration, has been a focus in the development of some indolo β-lactam hybrids. researchgate.net

Strategies for Lead Compound Identification and Refinement

The process of discovering and optimizing a lead compound is a multi-step endeavor that involves enhancing desired properties while minimizing undesirable ones.

Enhancement of Potency and Selectivity through Structural Modifications

Structural modifications are a primary strategy to improve the potency and selectivity of lead compounds. ontosight.ai This can involve the introduction of specific functional groups to enhance binding to the target protein or to reduce off-target effects.

For example, the introduction of an aryl group substituted with bromine at the C3 or C5 position has shown favorable results in terms of tyrosine kinase inhibition. mdpi.com In other instances, replacing a cyclohexane (B81311) ring with a more rigid substituted biphenyl (B1667301) ring has been shown to enhance pharmacokinetic properties and reduce cross-reactivity with human CYP proteins. mdpi.com The goal is to develop new indole-based drugs with enhanced potency and selectivity. ontosight.ai

Molecular Simplification as an Optimization Strategy

While adding complexity can enhance activity, sometimes a more effective strategy is molecular simplification. mdpi.com This involves removing non-essential structural features from a complex natural product or a highly substituted lead compound to create a simpler, more synthetically accessible molecule that retains or even improves upon the desired biological activity. mdpi.com

This approach was successfully used in the development of potent fungicides from β-carboline alkaloids, where opening a ring of the scaffold led to a potent indole-based template. mdpi.com In another example, the simplification of isatin (B1672199) core structures led to new derivatives, although in some cases the activity was reduced compared to the parent compound. mdpi.com This strategy can also be employed to improve properties like solubility and metabolic stability. acs.orgnih.gov

Design of Analogs with Improved Target Binding Characteristics

The strategic design of analogs from a lead compound, such as this compound, is a cornerstone of medicinal chemistry, aiming to enhance affinity and selectivity for a specific biological target. This process involves systematic structural modifications to the lead molecule and subsequent evaluation of how these changes affect its interaction with the target protein. While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available research, the principles of analog design can be understood by examining its core structure, 7-hydroxyindole (B18039), and related indole derivatives.

The parent scaffold, 7-hydroxyindole, has been identified as a compound with notable biological activity. For instance, it has demonstrated potent antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. nih.govnih.gov In these studies, 7-hydroxyindole was found to reduce the expression of genes implicated in quorum sensing and biofilm formation, highlighting its potential as a lead for developing novel antimicrobial agents. nih.govresearchgate.netresearchgate.net The design of analogs would, therefore, seek to optimize this interaction.

An initial step in the design of improved analogs involves in silico modeling and structure-based design. Computational studies, for example, have proposed that 7-hydroxyindole may act as a direct inhibitor of the AbaR receptor, a key component in the quorum-sensing pathway of A. baumannii. zenodo.org Such models can predict the binding modes of the lead compound and guide the rational design of new derivatives with enhanced binding affinity. This approach allows for the virtual screening of potential modifications before undertaking synthetic efforts. zenodo.org

Key strategies in analog design involve the modification of various positions on the indole ring. The introduction, removal, or substitution of functional groups can significantly alter a compound's electronic properties, lipophilicity, and steric profile, all of which influence target binding. For the this compound scaffold, key modification points would include:

The 5-Position: The existing chloro group is an electron-withdrawing substituent. SAR studies on other indole series have shown that halogen substitutions can be crucial for activity. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhanced potency. researchgate.net Designing analogs could involve substituting the chlorine with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding pocket.

The 7-Position: The hydroxyl group is a key hydrogen-bonding moiety. Its role in target binding can be explored by converting it to an ether or ester, or by replacing it altogether, to determine if it acts as a hydrogen bond donor or acceptor.

Other Positions on the Indole Ring: Modifications at other positions (e.g., C2, C3, N1) are also common strategies. For instance, studies on various indole derivatives have shown that introducing small alkyl groups or other heterocyclic rings can significantly impact biological activity. researchgate.netnih.gov

Detailed research findings from a screening of various indole derivatives against Acinetobacter baumannii illustrate the impact of different substituents on antimicrobial activity.

| Compound | Substitution Pattern | Observed Activity/Significance | Reference |

|---|---|---|---|

| 7-Hydroxyindole | -OH at C7 | Potent antimicrobial and antibiofilm activity against XDRAB. Eradicates mature biofilms. | nih.govresearchgate.net |

| 5-Iodoindole | -I at C5 | Potent antimicrobial and antibiofilm activity against XDRAB. | nih.govresearchgate.net |

| 3-Methylindole (Skatole) | -CH3 at C3 | Potent antimicrobial and antibiofilm activity against XDRAB. | nih.govresearchgate.net |

This data underscores that substitutions at various positions on the indole ring directly influence biological outcomes. The design of analogs of this compound would systematically explore these positions to identify substituents that improve binding characteristics to its specific molecular target. By combining empirical synthesis with computational modeling, researchers can efficiently navigate the chemical space around the lead compound to develop more potent and selective molecules.

Preclinical Metabolic Stability Assessment

In Vitro Metabolic Stability Evaluation Methodologies

A variety of in vitro tools are available to study the metabolic stability of new chemical entities. These systems, derived from the liver—the primary site of drug metabolism—contain the necessary enzymes to carry out biotransformation reactions. bioduro.com The most commonly used systems include liver microsomes, hepatocytes, and S9 fractions. springernature.com

Liver microsomes are vesicular fragments of the endoplasmic reticulum and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They are widely used for metabolic stability screening due to their commercial availability, ease of use, and suitability for high-throughput formats. if-pan.krakow.pl

The experimental procedure for a microsomal stability assay typically involves the following steps:

Incubation: 5-Chloro-1h-indol-7-ol, at a specified concentration (e.g., 1 µM), is incubated with liver microsomes from the desired species (e.g., human, mouse, rat) at 37°C. if-pan.krakow.pl The reaction mixture also contains a buffer (e.g., phosphate (B84403) buffer, pH 7.4) and the necessary cofactor, NADPH, to initiate the enzymatic reactions. if-pan.krakow.pl

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins. mercell.com

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using a sensitive analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of the parent compound, this compound. springernature.com

The disappearance of the parent compound over time is then used to determine its metabolic stability.

Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model that more closely mimics the in vivo environment. bioduro.comresearchgate.net These studies can be conducted with fresh or cryopreserved hepatocytes in suspension or as plated cultures. nih.govresearchgate.net

The general workflow for a hepatocyte stability assay is as follows:

Cell Viability: The viability of the hepatocyte suspension is first confirmed to be high (typically >80%).

Incubation: this compound is incubated with a suspension of hepatocytes (e.g., 1 million cells/mL) in a suitable incubation medium at 37°C in a controlled atmosphere (e.g., 5% CO2). bioduro.com

Sampling and Quenching: Samples are collected at different time intervals, and the metabolic activity is quenched, often with a cold organic solvent containing an internal standard. bioduro.com

Quantification: The concentration of this compound in the samples is determined by LC-MS/MS analysis. bioduro.com

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. springernature.com This fraction contains both microsomal and cytosolic enzymes, thus enabling the study of both Phase I and a broader range of Phase II metabolic reactions compared to microsomes alone. nih.govresearchgate.net S9 fractions offer a balance between the simplicity of microsomes and the comprehensiveness of hepatocytes. researchgate.net

The methodology for an S9 stability assay is similar to that of the microsomal assay, with the key difference being the enzyme source. The S9 fraction is used in place of microsomes, and the incubation mixture may be supplemented with cofactors for both Phase I (NADPH) and Phase II enzymes (e.g., UDPGA, PAPS).

Quantitative Determination of Metabolic Parameters

From the in vitro experimental data, key parameters can be calculated to quantify the metabolic stability of a compound. nih.gov

The in vitro half-life (t1/2) is the time required for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The slope of the resulting linear regression line represents the elimination rate constant (k).

The half-life is then calculated using the following equation: t1/2 = 0.693 / k

Illustrative Data for this compound in Human Liver Microsomes

| Time (min) | % Remaining | ln(% Remaining) |

|---|---|---|

| 0 | 100 | 4.605 |

| 5 | 85 | 4.443 |

| 15 | 60 | 4.094 |

| 30 | 35 | 3.555 |

From a plot of ln(% Remaining) vs. Time, the slope (k) can be determined, and subsequently, the t1/2 can be calculated.

Intrinsic clearance (Clint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. nih.gov It is calculated from the in vitro half-life and the conditions of the in vitro assay.

The formula for calculating intrinsic clearance is: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

For hepatocyte assays, the clearance is typically expressed per million cells: Clint (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells)

Hypothetical Metabolic Stability Parameters for this compound

| In Vitro System | Species | t1/2 (min) | Clint |

|---|---|---|---|

| Liver Microsomes | Human | 25 | 27.7 µL/min/mg protein |

| Liver Microsomes | Mouse | 15 | 46.2 µL/min/mg protein |

| Hepatocytes | Human | 45 | 15.4 µL/min/106 cells |

Computational Prediction of Metabolic Lability

In the preclinical stage of drug development, a variety of computational, or in silico, tools are employed to predict the metabolic fate of new chemical entities. These tools are instrumental in identifying potential metabolic liabilities, thereby enabling the rational design of more stable analogs.

A variety of sophisticated software programs are available to predict the sites on a molecule that are most susceptible to metabolic enzymes, often referred to as "metabolic soft spots." These tools utilize different methodologies, including rule-based systems derived from known metabolic transformations, machine learning models trained on large datasets of metabolized compounds, and quantum mechanical calculations that assess the reactivity of different atoms within a molecule.

For a compound like this compound, these tools would analyze the indole (B1671886) scaffold and its substituents to predict which positions are most likely to undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism. The predictions are based on factors such as the accessibility of the site to the enzyme's active center and the chemical reactivity of the C-H or N-H bonds.

Commonly used platforms for such predictions include:

StarDrop™ (Optibrium): This software suite includes a P450 metabolism module that predicts the regioselectivity of metabolism by major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). It provides a "Composite Site Lability" (CSL) score, which combines the intrinsic reactivity of a site with its accessibility to the catalytic center of the CYP enzyme.

BioTransformer: This is a freely available tool that predicts the metabolism of small molecules by various biological systems, including human CYP450s and other Phase I and Phase II enzymes. It uses a knowledge-based approach combined with machine learning to generate potential metabolites.

ADMET Predictor™ (Simulations Plus): This program offers a suite of modules to predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including sites of metabolism for different CYP isoforms.

For this compound, these tools would likely identify several potential sites of metabolism. The indole ring itself is susceptible to hydroxylation at various positions. The C2, C3, C4, and C6 positions of the indole nucleus are common sites of oxidation. The presence of the chloro and hydroxyl groups will influence the electronic properties of the indole ring and, consequently, the likelihood of metabolism at different sites. The hydroxyl group at the C7 position may also be a site for Phase II conjugation reactions, such as glucuronidation or sulfation.

| Potential Metabolic Site | Predicted Metabolic Reaction | Likely CYP Isoforms Involved | Predicted Lability (Example Score) |

|---|---|---|---|

| C2 | Hydroxylation | CYP1A2, CYP2E1 | High |

| C3 | Hydroxylation | CYP2E1, CYP2C19 | Moderate |

| C4 | Hydroxylation | CYP1A2, CYP3A4 | Moderate-Low |

| C6 | Hydroxylation | CYP1A2, CYP2D6 | Moderate |

| 7-OH | Glucuronidation (Phase II) | UGTs | High |

While in silico tools provide valuable and rapid insights into potential metabolic liabilities, their predictions must be validated through experimental in vitro assays. The correlation between computational predictions and in vitro data can vary depending on the complexity of the molecule and the specific software used.

Standard in vitro assays for assessing metabolic stability typically involve incubating the compound with liver microsomes or hepatocytes. creative-bioarray.com Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of CYP enzymes and are widely used to determine the rate of Phase I metabolism. wuxiapptec.comresearchgate.net The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and from this, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. domainex.co.ukevotec.com

Currently, there is a lack of publicly available in vitro metabolic stability data specifically for this compound. However, studies on related indole derivatives can provide some context. For instance, research on the hepatic microsomal metabolism of the parent compound, indole, has shown that it is hydroxylated to indoxyl, with CYP2E1 being the major contributing enzyme. nih.govnih.gov For more complex indole-containing compounds, such as certain synthetic cannabinoids, in vitro studies have demonstrated a wide range of metabolic clearance rates in human liver microsomes and hepatocytes, highlighting the significant impact of substituents on metabolic stability. nih.gov

To establish a reliable structure-metabolism relationship for this compound, it would be necessary to perform in vitro experiments and compare the experimentally identified metabolites and clearance rates with the in silico predictions. Discrepancies between predicted and observed metabolism can arise due to factors not fully accounted for by the computational models, such as unique binding orientations within the enzyme active site or the involvement of less common metabolic pathways.

| Compound | Predicted In Vitro Half-life (t½, min) | Experimental In Vitro Half-life (t½, min) in HLM | Predicted Primary Metabolites | Experimentally Confirmed Primary Metabolites |

|---|---|---|---|---|

| Indole | Moderate | Data not readily available | 3-hydroxyindole (Indoxyl) | 3-hydroxyindole (Indoxyl) nih.govnih.gov |

| Hypothetical 5-Chloroindole | Moderate-High | Data not available | Hydroxylation at C2, C3, C4, C6, C7 | - |

| Complex Indole Derivative (e.g., a synthetic cannabinoid) | Variable (Low to High) | Can be <10 to >60 nih.gov | Hydroxylation, Dealkylation, etc. | Multiple hydroxylated and dealkylated metabolites nih.gov |

Impact of Structural Modifications on Metabolic Stability

A key strategy in medicinal chemistry to improve the metabolic stability of a lead compound is to make structural modifications that block or reduce the rate of metabolism at the identified soft spots. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with metabolic enzymes.

For this compound, several structural modifications could be considered to enhance its metabolic stability:

Modification of the Indole Ring: The introduction of electron-withdrawing groups, such as a fluorine atom, at or near a predicted site of hydroxylation can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. Conversely, the strategic placement of small, metabolically stable groups could sterically hinder the approach of the enzyme to a labile position.

Modification of the Chloro Substituent: While the chloro group at the C5 position is an electron-withdrawing group, which generally tends to decrease the rate of oxidative metabolism of the benzene (B151609) ring of the indole, its impact on the pyrrole (B145914) ring is more complex. Replacing the chlorine with other halogens or different electron-withdrawing groups could fine-tune the metabolic profile.

Modification of the Hydroxyl Group: The hydroxyl group at the C7 position is a prime site for Phase II conjugation. Masking this hydroxyl group, for example, by converting it to a metabolically more stable ether or by replacing it with a bioisostere that is less prone to conjugation, could significantly increase the compound's half-life. However, such a modification would need to be carefully considered in the context of the compound's target pharmacology, as the hydroxyl group may be essential for activity.

The effect of such modifications would need to be evaluated iteratively, using both in silico predictions and in vitro metabolic stability assays to guide the design of next-generation compounds with an optimized pharmacokinetic profile.

| Modification | Rationale | Predicted Effect on Metabolic Stability |

|---|---|---|

| Introduction of a fluorine atom at C2 or C3 | Electron-withdrawing nature of fluorine can deactivate the ring towards oxidation. | Increase |

| Replacement of the 5-chloro group with a trifluoromethyl group | Increased electron-withdrawing character may further decrease the rate of aromatic oxidation. | Increase |

| Conversion of the 7-hydroxyl group to a 7-methoxy group | Blocks Phase II conjugation at this position; O-demethylation may still occur but could be slower. | Increase |

| Introduction of a small alkyl group at N1 | May alter the binding orientation in the CYP active site, potentially shielding other positions from metabolism. | Variable (Increase or Decrease) |

Based on a comprehensive review of available scientific literature, detailed, peer-reviewed research outlining the specific analytical method development and validation for the compound This compound is not publicly available. Therefore, this article outlines the established and scientifically rigorous methodologies that would be applied for the development and validation of analytical methods for this compound. The data presented in the tables are illustrative examples representative of typical results obtained during such procedures.

Advanced Analytical Method Development and Validation for Research Applications

The development of robust and reliable analytical methods is fundamental for the accurate quantification and characterization of research compounds like 5-Chloro-1h-indol-7-ol. This process ensures that the data generated are precise, accurate, and reproducible, which is critical for meaningful scientific investigation. The methodologies encompass chromatographic separation techniques and bioanalytical procedures for complex biological samples.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 5-Chloro-1H-indol-7-ol Derivatives

The versatility of the indole (B1671886) scaffold allows its derivatives to interact with a multitude of biological targets, making them attractive candidates for drug development across various therapeutic areas. mdpi.comresearchgate.net Future research should focus on systematically exploring the potential of this compound derivatives against a range of novel and established biological targets.

The indole core is a key component in numerous approved drugs and clinical candidates, targeting a wide array of proteins. mdpi.comnih.gov For instance, derivatives of 5-chloro-indole have been synthesized and evaluated as potent inhibitors of critical cancer-related pathways, such as the Epidermal Growth Factor Receptor (EGFR) and serine/threonine-protein kinase B-Raf (BRAF). mdpi.com This precedent suggests that modifying the this compound scaffold could yield potent and selective kinase inhibitors. Beyond oncology, the indole nucleus is central to compounds targeting the central nervous system, such as ligands for the benzodiazepine (B76468) receptor (BzR). nih.gov The structural features of this compound could be exploited to design new modulators of neuro-receptors.

A systematic screening approach against diverse target classes is warranted. High-throughput screening (HTS) of a library of this compound derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and metabolic pathways could uncover novel biological activities.

| Potential Target Class | Examples | Therapeutic Area | Rationale based on Indole Chemistry |

|---|---|---|---|

| Protein Kinases | EGFR, BRAF, VEGFRs, CDKs | Oncology, Inflammation | Indole is a common scaffold in kinase inhibitors; 5-chloro-indole derivatives have shown activity against EGFR/BRAF. mdpi.comnih.gov |

| GPCRs | Serotonin (B10506) Receptors (5-HT), Dopamine Receptors, Cannabinoid Receptors | Neuroscience, Psychiatry | The indole structure is related to endogenous ligands like serotonin. researchgate.net |

| Nuclear Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | Oncology, Endocrinology | The planar indole ring can mimic interactions of endogenous hormones. |

| Enzymes | Histone Deacetylases (HDACs), Topoisomerases, Phosphodiesterases (PDEs) | Oncology, Inflammation, Cardiovascular | Indole derivatives have been developed as inhibitors for these enzyme classes. researchgate.netnih.gov |

| Anti-apoptotic Proteins | Mcl-1, BCL-2 | Oncology | Indole-2-carboxylic acid scaffolds are effective Mcl-1 inhibitors. nih.govnih.gov |

Application of Advanced Computational and AI-Driven Design Methodologies

| AI/Computational Methodology | Application to this compound Derivatives | Expected Outcome |

|---|---|---|

| Molecular Docking & Virtual Screening | Screening virtual libraries against target proteins (e.g., kinases, GPCRs). | Identification of initial hits with predicted binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict biological activity based on chemical structure. | Guiding the design of more potent analogs. |

| Machine Learning for ADMET Prediction | Predicting properties like solubility, permeability, metabolic stability, and toxicity. | Early-stage deselection of candidates with poor pharmacokinetic profiles. |

| Generative AI Models | De novo design of novel molecules with optimized properties. | Exploration of novel chemical space and rapid generation of lead candidates. drugpatentwatch.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between a derivative and its target protein. | Understanding binding stability and the energetic basis of interaction. |

Development of Innovative Synthetic Routes for Enhanced Scalability

To fully explore the therapeutic potential of this compound, the development of efficient, versatile, and scalable synthetic routes is crucial. These routes must allow for the facile creation of a diverse library of derivatives with various substituents on the indole ring.

Traditional indole syntheses can sometimes be limited by harsh conditions or a lack of generality. orgsyn.org Modern synthetic organic chemistry offers a toolkit of innovative methods that can be adapted for this purpose. Recent advancements include consecutive two-step syntheses of polysubstituted indoles from readily available nitroarenes, which are designed for scalability and functional group tolerance. doaj.orgmdpi.comnih.gov Such methods avoid the need for protecting groups, enhancing step- and reagent-economy. mdpi.com

Furthermore, late-stage functionalization techniques, such as C-H activation, are particularly powerful. A recently developed copper-catalyzed method for the direct and selective alkylation of indoles at the C5 position exemplifies a strategy that can rapidly generate structural diversity from a common intermediate. bioengineer.org Applying similar logic to the this compound core could unlock new synthetic pathways. The development of flow chemistry processes for key reaction steps could also enhance scalability, safety, and reproducibility, facilitating the production of larger quantities of lead compounds for preclinical and clinical studies.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To translate a promising compound into a clinical candidate, a deep understanding of its biological mechanism of action is essential. The integration of multi-omics data—including genomics, proteomics, metabolomics, and lipidomics—provides a powerful, systems-level approach to elucidating how derivatives of this compound exert their effects. researcher.life

By treating relevant cell lines or animal models with a lead compound, researchers can generate comprehensive datasets. For example, phosphoproteomics can reveal which signaling pathways are modulated by the compound, which is particularly relevant if the intended targets are kinases. mdpi.com Lipidomics and metabolomics can uncover broader effects on cellular metabolism, as has been shown for other indole derivatives like 3,3′-diindolylmethane. mdpi.com

This multi-omics approach can:

Confirm Mechanism of Action: Validate that the compound engages its intended target and modulates the expected downstream pathways.

Identify Off-Target Effects: Uncover unintended interactions that could lead to toxicity or provide opportunities for drug repurposing.

Discover Biomarkers: Identify molecular signatures (e.g., changes in protein phosphorylation or metabolite levels) that correlate with the compound's activity. These biomarkers can be invaluable in clinical trials for patient selection and monitoring treatment response.

Uncover Resistance Mechanisms: Reveal how cells might adapt to long-term treatment, providing insights for developing combination therapies.

Role in Scaffold-Hopping and Fragment-Based Drug Discovery Strategies

The this compound structure is well-suited for use in two of the most productive modern drug discovery strategies: fragment-based drug discovery (FBDD) and scaffold hopping. frontiersin.orgnih.gov

In Fragment-Based Drug Discovery (FBDD) , small, low-complexity molecules (fragments) are screened for weak but efficient binding to a biological target. frontiersin.org The this compound core is an ideal starting fragment. If it shows binding, it can be elaborated and optimized by "growing" or "linking" it with other fragments to generate a high-affinity lead compound. frontiersin.org The indole scaffold provides a rigid core with defined vectors for chemical elaboration.

Scaffold hopping is a strategy used to identify new chemical classes of compounds by replacing the core scaffold of a known active molecule with a structurally distinct one, while retaining the key pharmacophoric features responsible for biological activity. nih.gov This is often done to escape patent-protected chemical space or to improve the properties of an existing lead series. Derivatives of this compound can be used as starting points for scaffold hopping. For example, researchers have successfully "hopped" from an indole scaffold to an indazole to transform a selective Mcl-1 inhibitor into a dual Mcl-1/BCL-2 inhibitor, a potentially valuable profile for overcoming cancer drug resistance. nih.govrsc.org The this compound core could similarly inspire the design of novel heterocyclic systems with improved or altered biological activities.

Q & A

Basic: What are the common synthetic routes for 5-Chloro-1H-indol-7-ol?

Answer:

The synthesis of this compound typically involves functionalization of indole derivatives. A common approach includes:

Chlorination : Use chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) to introduce chlorine at the 5th position of the indole ring under acetonitrile solvent conditions .

Hydroxylation : Introduce the hydroxy group at the 7th position via catalytic reduction or electrophilic substitution.

Purification : Column chromatography or recrystallization to isolate the final product.

Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

Optimization strategies include:

- Automated Reactors : Ensure precise temperature and reagent control, reducing human error .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.

- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) improve regioselectivity during hydroxylation.

- Continuous Flow Systems : Improve scalability and reduce side reactions .

Data-Driven Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes C–Cl bond formation |

| Reaction Time | 12–16 hours | Prevents over-chlorination |

| Catalyst Loading | 5–10 mol% Pd/C | Balances cost and efficiency |

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–10 ppm). Compare with literature data for similar indoles (e.g., 5-methoxy-1H-indol-6-ol) .

- Mass Spectrometry (MS) : Confirm molecular weight (163.17 g/mol) via ESI-MS.

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches.

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Answer:

- DFT Calculations : Predict electrophilic substitution sites using HOMO/LUMO energy gaps.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites).

- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualization.

Example : A study on 5-Chloro-2-phenyl-7-fluoro-1H-indol used NMR chemical shift calculations to validate experimental data .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods due to potential inhalation hazards.

- Waste Disposal : Follow EPA guidelines for halogenated organic waste .

- First Aid : Immediate rinsing for skin/eye contact; consult a physician .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).

- Purity Validation : Use HPLC-MS to rule out impurities influencing results.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-hydroxyindole derivatives) to identify structure-activity relationships (SAR) .

Case Study : Discrepancies in anti-inflammatory activity were resolved by standardizing cell culture conditions (e.g., serum concentration, passage number) .

Basic: How is the crystal structure of this compound determined?

Answer:

- X-ray Diffraction : Single-crystal analysis using SHELX software for refinement .

- Key Parameters : Report unit cell dimensions, space group, and R-factor (<5% for high reliability).

- Data Deposition : Submit to Cambridge Structural Database (CSD) for public access.

Advanced: What strategies enhance the solubility of this compound in aqueous media?

Answer:

- Derivatization : Introduce sulfonate or phosphate groups at the hydroxyl position.

- Co-Solvents : Use DMSO or PEG-400 in buffer systems.

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for drug delivery studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.